

An In-depth Technical Guide to the Physical and Chemical Properties of Malonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Malonamide**

Cat. No.: **B141969**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonamide (Propanediamide), the diamide derivative of malonic acid, is a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structural feature—a reactive methylene group flanked by two amide functionalities—makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and a privileged scaffold in drug design.^[1] **Malonamide** derivatives have been explored for their potential as antidiabetic agents, κ -opioid receptor agonists, anticancer agents, and inhibitors of enzymes such as factor Xa and cholinesterases.^{[1][2]} This technical guide provides a comprehensive overview of the core physical and chemical properties of **malonamide**, complete with experimental protocols and data presented for practical application in a research and development setting.

Physical Properties of Malonamide

The physical characteristics of **malonamide** are fundamental to its handling, purification, and application in various experimental setups. Key quantitative data are summarized in the tables below, followed by detailed experimental protocols for their determination.

General and Thermodynamic Properties

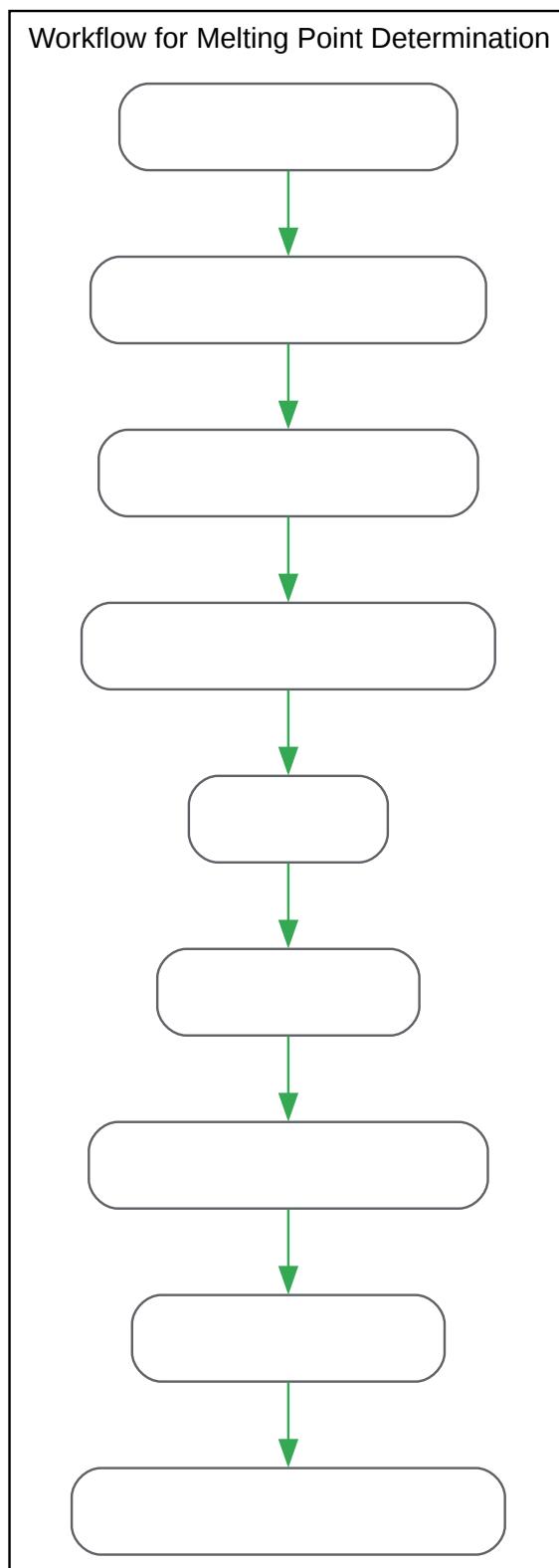
Property	Value	Reference(s)
Molecular Formula	<chem>C3H6N2O2</chem>	[3]
Molecular Weight	102.09 g/mol	[3]
Appearance	White crystalline powder	[4]
Melting Point	172-175 °C	[5]
Boiling Point	191.38 °C (rough estimate)	[5]
Flash Point	232.5 °C	[5]
Density	1.3516 g/cm³ (rough estimate)	[5]

Solubility and Partitioning

Property	Value	Reference(s)
Water Solubility	180 g/L (at 20 °C)	[5]
Solubility in other solvents	Soluble in HCl	[5]
pKa	~7.00 (Predicted)	[5]

Crystallographic and Spectroscopic Data

Property	Value	Reference(s)
Crystal System	Monoclinic	[5]
Space Group	P2 ₁ /c	[5]
Unit Cell Parameters	a = 13.07 Å, b = 9.45 Å, c = 8.04 Å, β = 73.0°	[5]
Refractive Index	1.5110 (estimate)	[5]


Experimental Protocols for Physical Property Determination

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound like **malonamide** using a melting point apparatus.[6][7]

Methodology:

- **Sample Preparation:** A small amount of dry **malonamide** is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[8]
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus. A thermometer is inserted into the designated port to monitor the temperature.[6]
- **Approximate Determination:** A rapid heating rate (e.g., 10-20 °C/min) is initially used to get an approximate melting range.[9]
- **Accurate Determination:** The apparatus is allowed to cool. A new sample is prepared and heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[6]
- **Data Recording:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This T1-T2 range is the melting point of the sample.[8]

[Click to download full resolution via product page](#)**Workflow for Melting Point Determination**

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a liquid, or a molten solid like **malonamide**, using a small sample size.[10][11]

Methodology:

- Sample Preparation: Approximately 0.5 mL of molten **malonamide** is placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
- Apparatus Setup: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat transfer is uniform.[11]
- Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.
- Observation: Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, heating is stopped.
- Data Recording: The liquid in the Thiele tube begins to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the sample equals the atmospheric pressure.[11]

Aqueous Solubility Determination (Shake-Flask Method)

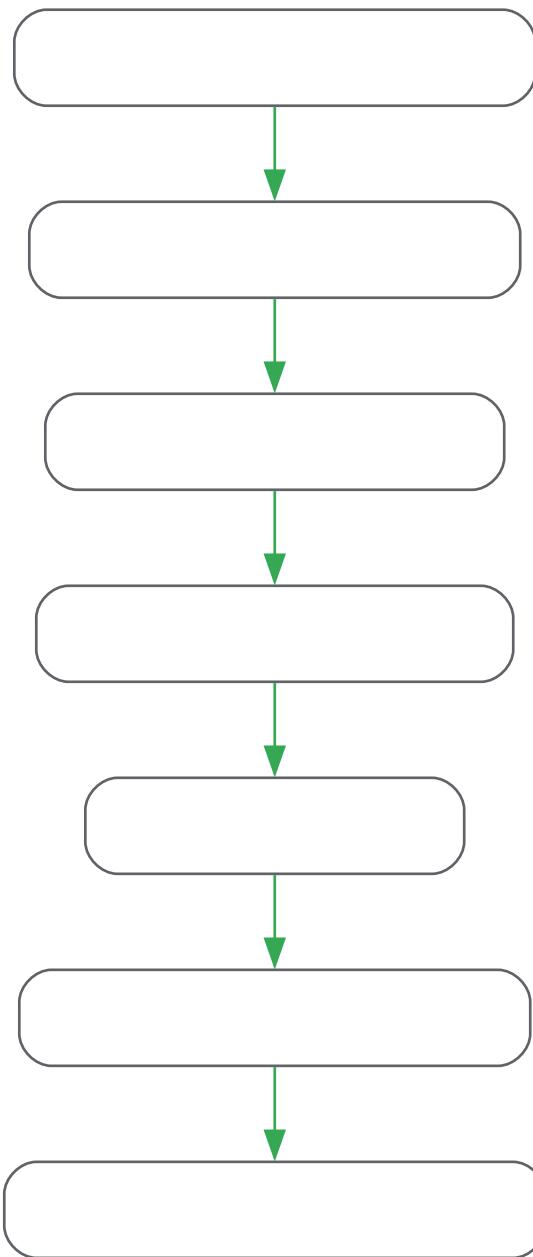
This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.[12][13]

Methodology:

- Preparation: An excess amount of **malonamide** is added to a known volume of deionized water in a sealed container (e.g., a screw-cap vial or flask).
- Equilibration: The container is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 20 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached

between the undissolved solid and the saturated solution.

- Phase Separation: After equilibration, the suspension is allowed to stand to let the excess solid settle. The saturated supernatant is then carefully separated from the solid phase by filtration (using a syringe filter) or centrifugation.
- Quantification: The concentration of **malonamide** in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating a known volume of the solvent and weighing the residue.
- Calculation: The solubility is expressed in units such as g/L or mol/L.


pKa Determination (Potentiometric Titration)

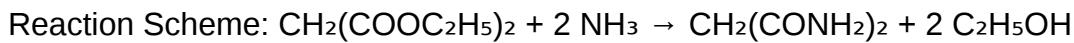
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an acidic or basic compound.[14][15]

Methodology:

- Solution Preparation: A standard solution of **malonamide** (e.g., 1 mM) is prepared in water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl is added. [16] A standardized titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH) is also prepared.
- Apparatus Calibration: A pH meter with a combined glass electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[14]
- Titration: The **malonamide** solution is placed in a jacketed beaker to maintain a constant temperature, and the calibrated pH electrode is immersed. The solution is stirred continuously. The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the reading to stabilize.[16]
- Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is identified from the inflection point of this curve. This can be determined more accurately by plotting the first or second derivative of the titration curve.
- pKa Calculation: For a weak acid, the pKa is equal to the pH at the half-equivalence point.

Workflow for pKa Determination via Potentiometric Titration

[Click to download full resolution via product page](#)


Workflow for Potentiometric pKa Determination

Chemical Properties and Reactivity

Malonamide's chemical behavior is dominated by the amide functional groups and the acidic α -protons of the central methylene group.

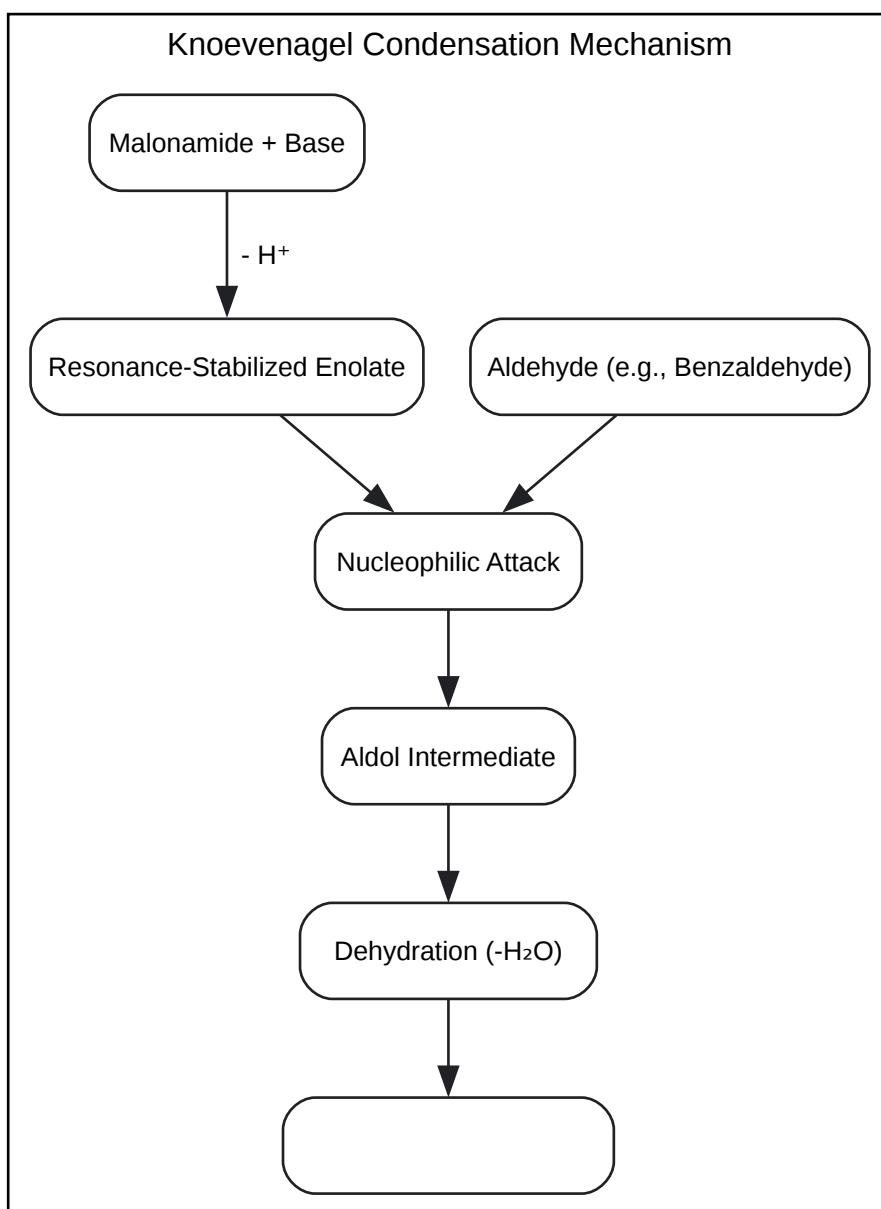
Synthesis of Malonamide

Malonamide is commonly synthesized by the ammonolysis of a malonic acid ester, such as diethyl malonate.

Experimental Protocol:

- Reaction Setup: Diethyl malonate is added dropwise to a stirred, cooled (e.g., below 25 °C) aqueous solution of ammonia.
- Reaction: The mixture is stirred and then allowed to stand at room temperature for an extended period (e.g., 48 hours) to allow for the complete conversion to the diamide.
- Isolation: The precipitated **malonamide** is collected by filtration.
- Purification: The crude product can be purified by recrystallization from water to yield a white crystalline solid.

Key Chemical Reactions

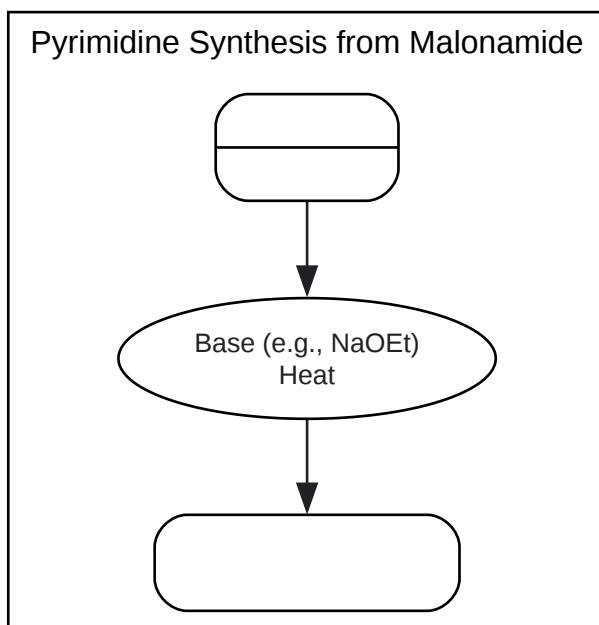

Like other amides, **malonamide** can be hydrolyzed back to malonic acid under acidic or basic conditions.

- Acidic Hydrolysis: Heating with an aqueous acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of malonic acid and ammonium ions.
- Basic Hydrolysis: Heating with an aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a malonate salt and ammonia.

The active methylene group of **malonamide** can participate in Knoevenagel condensations with aldehydes and ketones, typically catalyzed by a weak base (e.g., piperidine, ammonium acetate).^[17] This reaction is a fundamental C-C bond-forming reaction.^[18]

General Mechanism:

- Enolate Formation: The basic catalyst abstracts a proton from the α -carbon of **malonamide** to form a resonance-stabilized enolate.
- Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., benzaldehyde).
- Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to form a stable α,β -unsaturated product.[19]



[Click to download full resolution via product page](#)

Mechanism of Knoevenagel Condensation

Malonamide is a key building block for the synthesis of various heterocyclic systems, most notably pyrimidines. The reaction involves the condensation of **malonamide** with a 1,3-dielectrophilic species. A classic approach is the reaction with an amidine.[20][21]

General Reaction Scheme: The reaction of **malonamide** with an amidine (like benzamidine) in the presence of a base (like sodium ethoxide) leads to the formation of a substituted pyrimidine.

[Click to download full resolution via product page](#)

Synthesis of Pyrimidines

Applications in Drug Discovery

Malonamide derivatives are recognized as "privileged structures" in medicinal chemistry.[1] The **malonamide** scaffold can act as a peptidomimetic, and its derivatives have been synthesized and evaluated for a range of biological activities.[2]

- Enzyme Inhibition: **Malonamide**-based compounds have been designed as potent inhibitors of HIV-1 integrase and factor Xa, a key enzyme in the blood coagulation cascade.[2][4]

- Neurological Disorders: Certain derivatives have been investigated as potential multimodal drugs for Alzheimer's disease by targeting cholinesterases.[\[1\]](#)
- Metabolic Diseases: **Malonamide** derivatives have been synthesized as agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a target for metabolic diseases.[\[22\]](#)

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of **malonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

- Methylene Protons (-CH₂-): A singlet is expected for the two equivalent protons of the central methylene group. The chemical shift would be influenced by the deshielding effect of the two adjacent carbonyl groups.
- Amide Protons (-NH₂): A broad singlet is expected for the four equivalent amide protons. The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR:

- Methylene Carbon (-CH₂-): One signal is expected for the central methylene carbon.
- Carbonyl Carbon (-C=O): One signal is expected for the two equivalent carbonyl carbons.

Experimental Protocol for NMR Spectrum Acquisition:

- Sample Preparation: Dissolve 5-20 mg of **malonamide** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. Ensure the sample is fully dissolved to avoid peak broadening.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H or ¹³C nuclei. A deuterium lock is established using the solvent signal.

- Acquisition: Standard pulse sequences are used to acquire the free induction decay (FID). For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum to singlets for each unique carbon.
- Processing: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

The IR spectrum of **malonamide** will show characteristic absorption bands for its functional groups:

- N-H Stretching: A strong, broad band (or a pair of bands) in the region of $3100\text{-}3500\text{ cm}^{-1}$ corresponding to the stretching vibrations of the amide N-H bonds.
- C=O Stretching (Amide I band): A very strong, sharp absorption band around $1640\text{-}1680\text{ cm}^{-1}$ due to the carbonyl stretch.
- N-H Bending (Amide II band): A band in the region of $1550\text{-}1640\text{ cm}^{-1}$ associated with the N-H bending vibration.
- C-N Stretching: A band in the region of $1250\text{-}1350\text{ cm}^{-1}$.

Mass Spectrometry (MS)

In a mass spectrum, **malonamide** would be expected to show a molecular ion peak (M^+) corresponding to its molecular weight (102.09). Fragmentation patterns would likely involve the loss of amide-related fragments (e.g., NH_2 , CONH_2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malonamide(108-13-4) 13C NMR [m.chemicalbook.com]
- 4. Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of malonamide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. davjalandhar.com [davjalandhar.com]
- 8. alnoor.edu.iq [alnoor.edu.iq]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. bhu.ac.in [bhu.ac.in]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. bu.edu.eg [bu.edu.eg]
- 21. scispace.com [scispace.com]
- 22. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Malonamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141969#physical-and-chemical-properties-of-malonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com